

The Role of DSLET in Neuroscience Research: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ser2, Leu5]-Enkephalin-Thr6 (**DSLET**) is a synthetic opioid peptide that exhibits high affinity and selectivity for the delta-opioid receptor (δ -opioid receptor or DOR). As a potent agonist, **DSLET** serves as a critical tool in neuroscience research to elucidate the physiological and pathophysiological roles of the delta-opioid system. This technical guide provides an in-depth overview of **DSLET**'s mechanism of action, its role in key signaling pathways, and detailed experimental protocols for its characterization.

Quantitative Data: Comparative Ligand Binding Affinities

The following table summarizes the binding affinities (pKi) of **DSLET** and other common deltaopioid receptor ligands. A higher pKi value indicates a stronger binding affinity.



Ligand	Receptor Subtype	pKi	Reference
DSLET	Delta (δ)	9.3	[1]
DPDPE	Delta (δ)	-	
SNC80	Delta (δ)	-	_
DAMGO	Mu (μ)	-	_
U50,488H	Карра (к)	-	_

Note: Specific pKi values for DPDPE, SNC80, DAMGO, and U50,488H were not consistently available across the literature reviewed for this guide. Researchers should refer to specific publications for comparative values obtained under identical experimental conditions.

Signaling Pathways of the Delta-Opioid Receptor

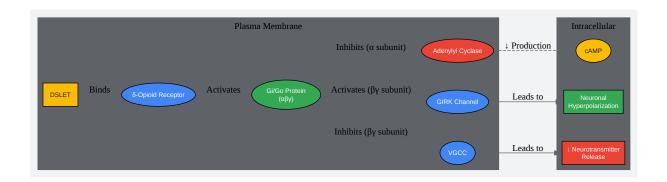
Activation of the δ -opioid receptor by agonists like **DSLET** initiates a cascade of intracellular signaling events primarily through two pathways: the G-protein-dependent pathway and the β -arrestin-dependent pathway.

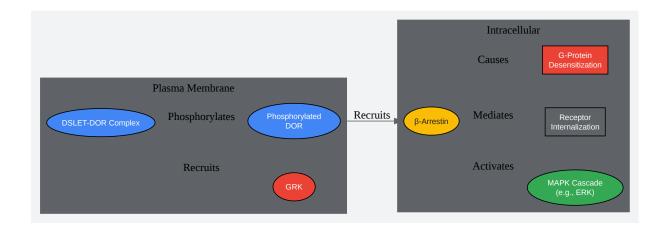
G-Protein-Dependent Signaling

Upon **DSLET** binding, the δ -opioid receptor, a G-protein coupled receptor (GPCR), activates inhibitory G-proteins of the Gi/Go family. This leads to several downstream effects:

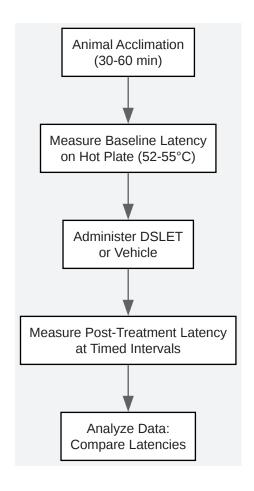
- Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
- Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and
 modulate the activity of ion channels. This includes the activation of G-protein-coupled
 inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and
 the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter
 release.











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References

- 1. δ receptor | Opioid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
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